molecular formula C10H9NO5 B8318296 2-(3-Nitrophenyl)-2-oxoethyl acetate

2-(3-Nitrophenyl)-2-oxoethyl acetate

Cat. No.: B8318296
M. Wt: 223.18 g/mol
InChI Key: FCIKBZZNPRLWPD-UHFFFAOYSA-N
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Description

2-(3-Nitrophenyl)-2-oxoethyl acetate is an organic compound characterized by a phenyl ring substituted with a nitro group at the 3-position, linked to a 2-oxoethyl acetate moiety. The acetate group in this compound likely enhances its solubility in organic solvents compared to non-esterified derivatives, while the nitro group at the meta position influences electronic properties and reactivity.

The molecular formula is hypothesized to be C₁₀H₉NO₅, derived by replacing the thiocyanate group in ’s compound (C₉H₆N₂O₃S) with an acetate (C₂H₃O₂). Key applications may include its use as a precursor in organic synthesis or photoremovable protecting groups, as seen in structurally related phenacyl esters ().

Properties

Molecular Formula

C10H9NO5

Molecular Weight

223.18 g/mol

IUPAC Name

[2-(3-nitrophenyl)-2-oxoethyl] acetate

InChI

InChI=1S/C10H9NO5/c1-7(12)16-6-10(13)8-3-2-4-9(5-8)11(14)15/h2-5H,6H2,1H3

InChI Key

FCIKBZZNPRLWPD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC(=O)C1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their properties, and applications:

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Properties/Applications Reference
2-(3-Nitrophenyl)-2-oxoethyl thiocyanate C₉H₆N₂O₃S 222.22 124–126 Irritant (Xi); used as a chemical reagent
2-(2-Hydroxyphenyl)-2-oxoethyl acetate C₁₀H₁₀O₄ 194.18 Not reported Photoremovable protecting group
2-(2-Methoxyphenyl)-2-oxoethyl acetate C₁₁H₁₂O₅ 224.21 Not reported UV-sensitive; studied for photolysis kinetics
2-Nitrophenyl acetate C₈H₇NO₄ 181.15 Not reported Ortho-nitro substitution; ester hydrolysis
[2-(4-Iodophenyl)-2-oxoethyl] acetate C₁₀H₉IO₃ 304.08 Not reported Potential radiopharmaceutical applications

Key Comparisons

Substituent Position and Reactivity
  • Nitro Group Position: The 3-nitrophenyl group (meta position) in 2-(3-nitrophenyl)-2-oxoethyl derivatives balances electronic effects, as seen in higher yields (80.3–83.2%) for 3-nitrophenyl-substituted pyrimidinones compared to para-substituted analogs ().
Functional Group Variations
  • Thiocyanate vs. Acetate :
    • Replacing the acetate group with thiocyanate () reduces molecular weight (222.22 vs. ~224–304 for acetates) and lowers the melting point (124–126°C vs. >200°C for nitroaromatic esters). Thiocyanate derivatives are more reactive in nucleophilic substitutions.
  • Hydroxy/Methoxy vs. Nitro Substituents :
    • Hydroxy or methoxy groups () enhance UV sensitivity, making these compounds suitable as photoremovable protecting groups. Nitro groups, conversely, increase stability and electron-withdrawing effects.

Preparation Methods

Steglich Esterification Using DCC/DMAP

The Steglich method, employing DCC and DMAP, is widely adopted for esterifying sterically hindered carboxylic acids. In this approach, 2-(3-nitrophenyl)-2-oxoacetic acid (1.0 mmol) is dissolved in anhydrous dichloromethane (DCM) under inert atmosphere. DCC (1.2 mmol) and DMAP (0.1 mmol) are added sequentially, followed by acetic anhydride (1.5 mmol). The reaction proceeds at 25–30°C for 6–8 hours, with progress monitored via thin-layer chromatography (TLC; eluent: 30% ethyl acetate/hexanes). Post-reaction, the mixture is filtered to remove dicyclohexylurea (DCU), concentrated under vacuum, and purified via silica gel chromatography (200–400 mesh, 50% ethyl acetate/hexanes) to yield the product as a pale-yellow solid (82–88% yield).

Key Advantages :

  • Mild conditions preserve acid-sensitive nitro groups.

  • High regioselectivity due to DMAP’s nucleophilic catalysis.

Limitations :

  • DCC is moisture-sensitive and requires careful handling.

  • DCU byproduct complicates purification.

Acid Chloride Acetylation

An alternative route involves converting 2-(3-nitrophenyl)-2-oxoacetic acid to its corresponding acid chloride using thionyl chloride (SOCl2_2). The acid (1.0 mmol) is refluxed with SOCl2_2 (5.0 mmol) in dry toluene for 2 hours, followed by solvent evaporation. The resultant acid chloride is reacted with sodium acetate (2.0 mmol) in acetone at 0°C, stirred for 12 hours, and extracted with ethyl acetate. After washing with saturated NaHCO3_3 and brine, the organic layer is dried (Na2_2SO4_4) and concentrated to afford the ester (75–80% yield).

Key Advantages :

  • Scalable for industrial production.

  • Avoids DCU formation.

Limitations :

  • Requires stringent moisture control.

  • Excess SOCl2_2 necessitates neutralization.

Enzymatic Esterification

Emerging biocatalytic methods utilize lipases (e.g., Candida antarctica Lipase B) in non-aqueous media. The acid (1.0 mmol) is combined with vinyl acetate (3.0 mmol) and immobilized enzyme (50 mg) in tert-butanol at 40°C for 24 hours. The enzyme is filtered, and the solvent is evaporated to yield the product (70–75% yield). This method is eco-friendly but less efficient for nitroaromatics due to enzyme inhibition.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography (100–200 mesh) with gradient elution (10–50% ethyl acetate/hexanes) effectively separates the ester from unreacted acid and nitro byproducts. Recrystallization from methanol or isopropyl alcohol enhances purity (>99%), as evidenced by HPLC (C18 column, 70:30 acetonitrile/water).

Spectroscopic Analysis

  • 1H^1H-NMR (CDCl3_3) : δ 8.40–8.20 (m, 3H, Ar-H), 5.30 (s, 2H, OCH2_2CO), 2.10 (s, 3H, COCH3_3).

  • FT-IR : 1745 cm1^{-1} (C=O ester), 1680 cm1^{-1} (C=O ketone), 1520 cm1^{-1} (NO2_2 asymmetric stretch).

  • Melting Point : 141–143°C (lit. 145°C).

MethodReagentsConditionsYield (%)Purity (%)
Steglich EsterificationDCC, DMAP, Ac2_2O25°C, 8 h82–8899.1
Acid Chloride RouteSOCl2_2, NaOAcReflux, 2 h75–8098.5
EnzymaticLipase B, Vinyl Acetate40°C, 24 h70–7597.8
Spectral DataObservation
1H^1H-NMRδ 8.40–8.20 (Ar-H), 5.30 (OCH2_2CO)
FT-IR1745 cm1^{-1} (ester C=O)
HPLC Retention Time6.7 min (70:30 CH3_3CN/H2_2O)

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 2-(3-Nitrophenyl)-2-oxoethyl acetate, and what are their respective yields?

  • Answer: A widely used method involves the condensation of 3-nitrobenzaldehyde derivatives with acetylacetone or brominated intermediates, followed by esterification. For structurally similar compounds (e.g., 2-(4-nitrophenyl)-2-oxoethyl acetate), yields of 79–84% have been achieved using reagents like 2-bromo-4'-nitroacetophenone or iodobenzene diacetate under controlled conditions . Optimization of reaction time, solvent polarity (e.g., ethyl acetate), and purification via flash chromatography can enhance efficiency .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

  • Answer:

  • 1H/13C NMR : Critical for confirming the ester carbonyl (δ ~170–175 ppm) and nitrophenyl aromatic protons (δ ~7.5–8.5 ppm). Multiplicity analysis distinguishes substituent positions (e.g., para vs. meta nitro groups) .
  • IR Spectroscopy : Identifies key functional groups (C=O ester ~1730 cm⁻¹, nitro group ~1520–1350 cm⁻¹) .
  • HRMS : Validates molecular weight (exact mass ~223.08 g/mol for analogs) and fragmentation patterns .

Q. What are the solubility properties of this compound, and what handling precautions are required?

  • Answer: The compound is typically soluble in polar aprotic solvents (e.g., DCM, ethyl acetate) but sparingly soluble in water. Handling requires PPE (gloves, goggles) due to potential irritancy from the nitro group and ester hydrolysis byproducts. Storage under inert atmospheres (N₂/Ar) minimizes degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound while minimizing side reactions?

  • Answer:

  • Catalyst Screening : Transition metal catalysts (e.g., Pd(II)) enhance allylation or coupling efficiency in multi-step syntheses .
  • Temperature Control : Lower temperatures (0–25°C) reduce nitro group reduction or ester hydrolysis .
  • Purification : Gradient elution (petroleum ether:ethyl acetate) during flash chromatography improves separation of byproducts .

Q. How can contradictions in NMR data for derivatives of this compound be resolved?

  • Answer: Ambiguities in proton coupling or carbon assignments (e.g., overlapping aromatic signals) require advanced techniques:

  • 2D NMR (HMBC, HSQC) : Correlates proton-carbon connectivity to confirm substituent positions .
  • Variable Temperature NMR : Resolves dynamic effects (e.g., rotamers) in flexible ester chains .

Q. What strategies mitigate unintended nitro group reduction during synthetic modifications of this compound?

  • Answer:

  • Selective Reducing Agents : Use NaBH₄/CeCl₃ for carbonyl reduction without affecting nitro groups .
  • Protection/Deprotection : Temporarily protect the nitro group as an amine via catalytic hydrogenation, then re-oxidize post-reaction .

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Answer:

  • DFT Calculations : Model transition states to assess regioselectivity (e.g., nitrophenyl vs. acetate attack sites) .
  • Molecular Electrostatic Potential (MEP) Maps : Identify electron-deficient regions (e.g., nitro-substituted phenyl) prone to nucleophilic attack .

Q. What methodologies evaluate the biological activity of this compound derivatives, and how are mechanisms elucidated?

  • Answer:

  • In Vitro Assays : Antimicrobial activity via MIC testing against bacterial/fungal strains .
  • Molecular Docking : Simulate interactions with targets (e.g., mitochondrial carriers like ARALAR) to explain inhibition .
  • Metabolic Profiling : LC-MS/MS tracks metabolite formation (e.g., hydrolyzed oxoacetic acid derivatives) in cell cultures .

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